molecular formula C4H8S4 B12581784 1,4-Dithiane-2,5-dithiol CAS No. 645404-26-8

1,4-Dithiane-2,5-dithiol

Cat. No.: B12581784
CAS No.: 645404-26-8
M. Wt: 184.4 g/mol
InChI Key: JFLJVRLBIZHFSU-UHFFFAOYSA-N
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Description

1,4-Dithiane-2,5-dithiol is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two thiol groups at the 2 and 5 positions. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiane-2,5-dithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with reducing agents. For instance, the reduction of 1,4-dithiane-2,5-diol using sodium borohydride in the presence of a suitable solvent like ethanol can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiane-2,5-dithiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Further reduction can lead to the formation of simpler thiol compounds.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dithiane-2,5-dithiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dithiane-2,5-dithiol involves its ability to act as both a nucleophile and an electrophile due to the presence of thiol groups. This dual functionality allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual thiol functionality, which provides greater versatility in synthetic applications compared to similar compounds like 1,3-dithiane and 1,4-dithiane-2,5-diol .

Properties

CAS No.

645404-26-8

Molecular Formula

C4H8S4

Molecular Weight

184.4 g/mol

IUPAC Name

1,4-dithiane-2,5-dithiol

InChI

InChI=1S/C4H8S4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2

InChI Key

JFLJVRLBIZHFSU-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC(S1)S)S

Origin of Product

United States

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